molecular formula C14H19N3O3 B2457021 (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035004-76-1

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

カタログ番号 B2457021
CAS番号: 2035004-76-1
分子量: 277.324
InChIキー: NXBJPCLOYULWJD-HWKANZROSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as JNJ-63533054, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones, and regulate gene expression. BET inhibitors have shown potential in treating various cancers, inflammatory diseases, and viral infections.

作用機序

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to specific genes, leading to downregulation of gene expression. BET proteins are involved in the regulation of various oncogenes, such as MYC, and anti-inflammatory genes, such as IL-6. By inhibiting BET proteins, this compound can modulate the expression of these genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models. It has also been shown to reduce inflammatory cytokine production in animal models of rheumatoid arthritis. This compound has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. It has also been shown to have low toxicity in animal studies.

実験室実験の利点と制限

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has good pharmacokinetic properties, which allows for effective dosing and tissue distribution. However, this compound has limitations in terms of selectivity. It has been shown to bind to other bromodomain-containing proteins, such as BRD4, which may limit its therapeutic window.

将来の方向性

There are several future directions for the development of (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. One direction is to improve its selectivity for BET proteins, to minimize off-target effects. Another direction is to combine this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. BET inhibitors have also shown potential in treating neurodegenerative diseases, such as Alzheimer's disease, and further research in this area could lead to new therapeutic options. Overall, this compound has shown promise as a therapeutic agent, and further research is needed to fully explore its potential.

合成法

The synthesis of (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves a series of chemical reactions, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with 1-(2-bromoethyl)-4-methylpiperazine. The resulting compound is then reacted with 2-cyanobutanal to form the key intermediate, which is further reacted with a Grignard reagent to yield this compound. The overall synthesis method is complex, but has been optimized for large-scale production.

科学的研究の応用

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown activity against various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. BET inhibitors have also shown promise in treating inflammatory diseases, such as rheumatoid arthritis, and viral infections, such as HIV and hepatitis B. This compound has been tested in animal models for these indications, and has shown efficacy in reducing disease burden.

特性

IUPAC Name

(E)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-5-12(18)17-9-4-6-11(10-17)20-14-13(19-2)15-7-8-16-14/h3,5,7-8,11H,4,6,9-10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJPCLOYULWJD-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。